N-Benzoyl-l-phenylalanine
Overview
Description
Synthesis Analysis
The synthesis of N-Benzoyl-L-phenylalanine involves various biochemical pathways. For instance, it has been found that phenylalanine ammonia-lyase (PAL) plays a crucial role in the synthesis of N-Benzoyl-L-phenylalanine . Additionally, the compound can be produced using benzaldehyde and glycine as co-substrates .Molecular Structure Analysis
The molecular structure of N-Benzoyl-L-phenylalanine consists of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, giving it a molecular weight of 269.30 . The structure can be represented by the SMILES stringOC(=O)C(Cc1ccccc1)NC(=O)c2ccccc2
. Physical And Chemical Properties Analysis
N-Benzoyl-L-phenylalanine is a solid substance with a molecular weight of 269.30 . It is recommended to be stored at a temperature of -20°C . More detailed physical and chemical properties may require further experimental analysis.Scientific Research Applications
Application 1: Peptide Photoaffinity Labeling
- Summary of the Application : N-Benzoyl-l-phenylalanine is used in peptide photoaffinity labeling, a powerful technique to investigate the interactions between bioactive peptides and their targets . This technique is widely employed to identify the targets of bioactive molecules and to investigate ligand–receptor interactions within biological systems .
- Methods of Application or Experimental Procedures : To construct a peptide-derived photoaffinity probe, at least two amino acids need to be modified or replaced, which can increase experimental difficulties and negatively affect activity . The synthesis of a clickable, photoreactive amino acid p - (4- (but-3-yn-1-yl)benzoyl)- L -phenylalanine (Abpa) and its Fmoc-protected version from 3- (4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction, and a photoaffinity probe could be created by one single amino acid substitution during peptide synthesis .
- Results or Outcomes : The efficiency of Abpa was demonstrated by photoaffinity labeling experiments using photoactivatable probes of α-conotoxin MI .
Application 2: Biosynthesis of L-phenylalanine
- Summary of the Application : N-Benzoyl-l-phenylalanine is used in the biosynthesis of L-phenylalanine, an essential amino acid with various promising applications . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
- Methods of Application or Experimental Procedures : An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzes phenylpyruvate to L-phenylalanine .
- Results or Outcomes : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% . The aromatic precursors were expanded to produce L-phenylalanine from benzyl alcohol .
Application 3: Peptide Photoaffinity Labeling
- Summary of the Application : 4-Benzoyl-L-phenylalanine is a photoreactive amino acid which can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel .
- Methods of Application or Experimental Procedures : The amino acid is incorporated into a peptide by solid-phase synthesis .
- Results or Outcomes : It is an important raw material as well as an intermediate in organic synthesis .
Application 4: Estrogen Receptor Inhibitor for Breast Cancer
- Summary of the Application : N-Benzoyl-l-phenylalanine has been synthesized and investigated for its potential as an estrogen receptor inhibitor for breast cancer .
- Methods of Application or Experimental Procedures : The compound was synthesized and characterized using FT-IR, 1H and 13C-NMR spectroscopic techniques .
- Results or Outcomes : The compound was found to have potential as an estrogen receptor inhibitor for breast cancer .
Application 5: Protein Engineering
- Summary of the Application : N-Benzoyl-l-phenylalanine is used in protein engineering via site-specific incorporation of unnatural amino acids .
- Methods of Application or Experimental Procedures : The unnatural amino acid is incorporated into proteins via a robust method, which allows for the modulation of the properties of enzymes .
- Results or Outcomes : This method has been used to specifically incorporate unnatural amino acids into proteins, expanding the functional properties of enzymes .
Safety And Hazards
When handling N-Benzoyl-L-phenylalanine, it is advised to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided . It is not classified as a hazardous substance or mixture .
properties
IUPAC Name |
(2S)-2-benzamido-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313598 | |
Record name | Benzoyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-l-phenylalanine | |
CAS RN |
2566-22-5 | |
Record name | Benzoyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2566-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S304JL9M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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